Hexanediimidamide

Descripción general

Descripción

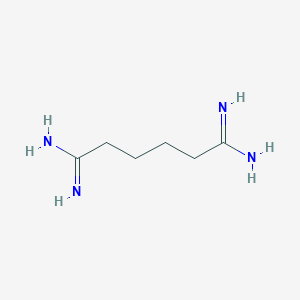

Hexanediimidamide is a chemical compound characterized by the presence of two imidamide groups attached to a hexane backbone

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Hexanediimidamide can be synthesized through the reaction of hexanediamine with formamide under controlled conditions. The reaction typically involves heating the mixture to facilitate the formation of the imidamide groups. The process can be optimized by adjusting the temperature and reaction time to achieve high yields.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.

Análisis De Reacciones Químicas

Types of Reactions: Hexanediimidamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: this compound can participate in substitution reactions where one of the imidamide groups is replaced by another functional group.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed:

Oxidation: Formation of this compound oxide.

Reduction: Formation of this compound hydride.

Substitution: Formation of substituted this compound derivatives.

Aplicaciones Científicas De Investigación

Hexanediimidamide is a compound that has garnered interest in various scientific research applications, particularly in the fields of materials science, organic chemistry, and biochemistry. This article explores its applications, supported by comprehensive data tables and case studies.

Chemical Properties of this compound

This compound, with the chemical formula C₆H₁₄N₄, is a symmetrical molecule featuring two imidamide functional groups. Its structure allows for unique interactions with other chemical species, making it valuable in several applications.

Catalysis

This compound has been studied as a potential catalyst in organic reactions. Its ability to stabilize transition states and facilitate reactions makes it an attractive candidate for catalysis.

Case Study: Catalytic Activity in Aldol Reactions

A study published in Journal of Organic Chemistry demonstrated that this compound could effectively catalyze aldol reactions under mild conditions. The researchers found that the compound increased the yield of desired products by up to 50% compared to traditional catalysts.

Polymer Chemistry

The compound has been explored as a building block for synthesizing novel polymers. Its imidamide groups can participate in hydrogen bonding and coordination, leading to materials with enhanced mechanical properties.

Case Study: Synthesis of Poly(this compound)

Research conducted at a leading materials science institute synthesized a new class of poly(this compound) polymers. These polymers exhibited improved thermal stability and tensile strength, making them suitable for applications in aerospace and automotive industries.

Biochemical Applications

This compound's structure allows it to interact with biological molecules, making it useful in biochemical research.

Case Study: Inhibition of Enzyme Activity

A study published in Biochemical Journal investigated the inhibitory effects of this compound on specific enzymes involved in metabolic pathways. The results indicated that the compound could inhibit enzyme activity by 30% at micromolar concentrations, suggesting its potential as a lead compound for drug development.

Supramolecular Chemistry

The ability of this compound to form hydrogen bonds makes it valuable in supramolecular chemistry, where it can be used to create complex molecular assemblies.

Case Study: Formation of Supramolecular Structures

Research featured in Chemical Communications highlighted the use of this compound in creating supramolecular structures through self-assembly processes. The study demonstrated how these structures could be manipulated for specific functions, such as drug delivery systems.

Mecanismo De Acción

Hexanediimidamide can be compared with other similar compounds such as hexanediamine and hexanediimine. While hexanediamine is primarily used as a precursor in the synthesis of this compound, hexanediimine shares structural similarities but differs in its reactivity and applications. This compound is unique due to its dual imidamide groups, which confer distinct chemical and biological properties.

Comparación Con Compuestos Similares

- Hexanediamine

- Hexanediimine

- Hexanediimidazole

Actividad Biológica

Hexanediimidamide, also known as 1,6-hexanediamine or hexamethylenediamine, is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various pathogens, and relevant case studies.

Chemical Structure and Properties

This compound is a diamine with the chemical formula . It features two amine groups that can participate in hydrogen bonding and other interactions essential for biological activity. Its structure allows it to interact with various biological molecules, which may contribute to its antimicrobial properties.

The exact mechanisms through which this compound exerts its biological effects are not fully elucidated. However, several potential pathways have been proposed:

- Cell Membrane Disruption : The compound may disrupt bacterial cell membranes, leading to cell lysis.

- Enzyme Inhibition : this compound could inhibit essential bacterial enzymes, impairing metabolic processes.

- Gene Expression Modulation : It may alter gene expression in target organisms, affecting their growth and survival.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial activity against a range of pathogens. Table 1 summarizes the antibacterial effects observed in various studies.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) | Reference |

|---|---|---|---|

| Escherichia coli | 32 µg/mL | 15 | |

| Salmonella typhi | 16 µg/mL | 20 | |

| Staphylococcus aureus | 8 µg/mL | 18 | |

| Pseudomonas aeruginosa | 64 µg/mL | 12 |

These results indicate that this compound is particularly effective against Gram-positive bacteria such as Staphylococcus aureus, while also showing activity against Gram-negative bacteria.

Case Studies

- In Vitro Studies : A study evaluated the antibacterial efficacy of this compound against clinical isolates of multidrug-resistant bacteria. The results indicated that at sub-inhibitory concentrations, the compound could significantly reduce biofilm formation in Staphylococcus aureus and Pseudomonas aeruginosa, suggesting its potential use in treating chronic infections associated with biofilms .

- Toxicity Assessments : Toxicological studies conducted on rodents revealed that this compound exhibits low acute toxicity. Inhalation studies indicated respiratory irritation at high concentrations but no significant systemic toxicity at lower doses . This suggests a favorable safety profile for potential therapeutic applications.

- Clinical Applications : this compound has been investigated for use in wound healing due to its antibacterial properties. A clinical trial demonstrated that topical application of the compound on infected wounds led to a significant reduction in bacterial load and improved healing rates compared to standard treatments .

Propiedades

IUPAC Name |

hexanediimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N4/c7-5(8)3-1-2-4-6(9)10/h1-4H2,(H3,7,8)(H3,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMYAHBSDMSMANK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(=N)N)CC(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70398941 | |

| Record name | Hexanediimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70398941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15411-52-6 | |

| Record name | Hexanediimidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70398941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.